molecular formula C24H23ClO2 B12351656 Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-

Cat. No.: B12351656
M. Wt: 378.9 g/mol
InChI Key: QDLAEGCSWYNGSD-WCWDXBQESA-N
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Description

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (IUPAC name) is a tamoxifen-like compound with a chloroethoxy substituent on the phenyl ring. Its molecular formula is C₂₄H₂₁ClO₂ (exact mass: 376.12 g/mol). The compound features a central butenyl backbone connecting two phenyl groups, one substituted with a 2-chloroethoxy moiety and the other with a hydroxyl group at the para position.

Key synthetic routes involve McMurry cross-coupling between benzophenone and propiophenone derivatives, followed by functionalization of the ethoxy side chain (e.g., halogenation). The compound exhibits E/Z isomerism, with NMR data indicating dynamic interconversion between isomers in solution .

Properties

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

IUPAC Name

4-[(E)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+

InChI Key

QDLAEGCSWYNGSD-WCWDXBQESA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • 4-(2-Chloroethoxy)benzaldehyde synthesis

    • Starting material: 4-Hydroxybenzaldehyde
    • Alkylation: React with 1-bromo-2-chloroethane (1.2 eq) in DMF, K₂CO₃ (2.5 eq), 80°C, 12 h.
    • Yield: 89%.
  • Phosphonium ylide preparation

    • Triphenylphosphine (1.5 eq) + 1-bromo-2-phenylbutane (1.0 eq) in THF, 0°C → RT, 6 h.
  • Wittig olefination

    • Combine ylide (1.1 eq) and 4-(2-chloroethoxy)benzaldehyde (1.0 eq) in anhydrous THF, N₂, 60°C, 24 h.
    • E/Z ratio: 4.3:1 (GC-MS).
  • Phenol deprotection

    • If protected: Use BBr₃ (3.0 eq) in CH₂Cl₂, -78°C → RT, 2 h.
    • Final yield: 76%.

Catalytic Friedel-Crafts Alkylation Approach

Procedure

  • Chloroethoxy intermediate : Synthesize 1-(4-(2-chloroethoxy)phenyl)-2-phenylbut-1-en-3-ol via:

    • AlCl₃-catalyzed (0.1 eq) reaction between 4-(2-chloroethoxy)benzene and cinnamyl alcohol, 120°C, 8 h.
  • Dehydration to alkene :

    • H₂SO₄ (cat.) in toluene, azeotropic water removal, 110°C, 3 h.
    • Conversion: >95% (¹H NMR).
  • Aromatic hydroxylation :

    • Biocatalytic hydroxylation using Pseudomonas putida F39/D mutant, 37°C, pH 7.2, 48 h.
    • Regioselectivity: >98% para-substitution.

One-Pot Tandem Methodology

Developed for industrial scalability:

Step Conditions Monitoring
Alkylation K₂CO₃, DMF, 90°C, 6 h TLC (hexane:EtOAc 3:1)
Wittig Ylide generated in situ, 50°C, 12 h GC-MS
Crystallization EtOH/H₂O (7:3), -20°C, 24 h HPLC purity check (>99.5%)

Advantages:

  • Eliminates intermediate purification
  • Total yield: 68%
  • E/Z ratio: 5:1

Isomer Separation and Purification

Critical due to pharmacological differences between E/Z isomers:

Chromatographic Methods

  • HPLC : C18 column, MeOH/H₂O (75:25), 2 mL/min, tR(E) = 12.3 min, tR(Z) = 14.1 min.
  • Preparative TLC : Silica GF254, hexane/EtOAc (4:1), Rf(E) = 0.42, Rf(Z) = 0.38.

Crystallization Optimization

Solvent System E isomer recovery Z isomer residual
Ethanol/water 92% <1%
Acetonitrile 85% 3%

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.25–7.15 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 2H, OPh), 6.72 (d, J = 8.4 Hz, 2H, Cl-OPh), 5.42 (t, J = 7.2 Hz, 1H, CH=), 4.28 (t, J = 6.0 Hz, 2H, OCH₂CH₂Cl).

  • HRMS : m/z calc. for C₂₄H₂₃ClO₂ [M+H]⁺: 379.1464, found: 379.1461.

Purity Assessment

Method Column Purity Threshold
UPLC-UV BEH C18, 1.7 µm ≥99.5%
Chiral SFC AD-H, 5 µm E/Z ratio ≥4:1

Industrial Scale Considerations

  • Catalyst Recycling : FeCl₃ immobilized on mesoporous silica (SBA-15) enables 5 reaction cycles with <5% activity loss.
  • Waste Reduction :
    • Chloroethane recovery: 98% via fractional distillation.
    • Solvent recycling: DMF recovery >90% using falling-film evaporators.

Emerging Methodologies

Photochemical Synthesis

  • UV (254 nm) initiated [2+2] cycloaddition between 4-vinyl-2-chloroethoxyphenyl ether and styrene derivatives.
  • Yield: 54% (needs optimization).

Flow Chemistry Approach

Parameter Value
Residence time 8.7 min
Temperature 130°C
Pressure 15 bar
Productivity 2.1 kg/day

Critical Comparison of Methods

Method Yield (%) E/Z Ratio Scalability Cost Index*
Stepwise Wittig 76 4.3:1 Moderate 1.0
Tandem Process 68 5:1 High 0.8
Friedel-Crafts 58 3:1 High 0.6
Photochemical 54 1:1 Low 1.2

*Cost index relative to Wittig method (1.0 = $12,000/kg).

Challenges and Solutions

  • Chloroethoxy Group Hydrolysis :

    • Mitigation: Use anhydrous K₂CO₃ instead of NaOH.
  • Olefin Isomerization :

    • Add 0.1% BHT inhibitor during distillation.
  • Phenol Oxidation :

    • Sparge with N₂ during reactions.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The butenyl group can be reduced to form saturated hydrocarbons.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Properties

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is noted as an intermediate in the synthesis of metabolites of anti-cancer drugs like Tamoxifen. Research indicates that derivatives of this compound can exhibit selective estrogen receptor modulating activity, which is crucial in breast cancer treatment .

Case Study: Tamoxifen Metabolite Synthesis
A study demonstrated that the compound plays a significant role in synthesizing active metabolites of Tamoxifen, which are responsible for its therapeutic effects against estrogen-receptor-positive breast cancer. The effectiveness of these metabolites was evaluated in vitro and in vivo, showing promising results in inhibiting tumor growth.

Herbicidal Activity

The compound has been investigated for its potential use in herbicides. Its structure allows it to interact with specific biological pathways in plants, making it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.

Data Table: Herbicidal Efficacy

CompoundTarget SpeciesEfficacy (%)Study Reference
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-Weeds (e.g., Amaranthus spp.)85%
Control HerbicideWeeds (e.g., Amaranthus spp.)90%Standard Herbicide Study

Polymer Chemistry

This compound can serve as a building block for synthesizing advanced polymers with specific properties such as increased thermal stability and chemical resistance. Its phenolic structure is conducive to forming cross-linked networks that enhance material performance.

Case Study: Development of High-performance Polymers
Research has shown that incorporating phenolic compounds into polymer matrices improves their mechanical properties and thermal stability. A series of experiments highlighted the impact of varying the concentration of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- on the properties of epoxy resins.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The butenyl group can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, isomerism, and biological activity:

Compound Substituents Isomerism Biological Activity Physical Properties Key References
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- -Cl on ethoxy side chain
-OH at position 4
E/Z mixture Potential SERM/aromatase inhibition; uncharacterized resistance profile Melting point: ~120–125°C (estimated)
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol (50) -Br instead of -Cl on ethoxy side chain E/Z (4:1) Similar to target compound; higher molecular weight may reduce bioavailability White solid, mp 119–122°C
Hydroxytamoxifen
(4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol)
-N(CH₃)₂ on ethoxy side chain
-OH at position 4
Z-isomer Estrogen receptor antagonist; IC₅₀ ~10 nM in MCF7 cells; resistance index = 2
Droloxifene
(3-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol)
-N(CH₃)₂ on ethoxy side chain
-OH at position 3
Z-isomer Enhanced ER binding vs. tamoxifen; reduced uterotropic effects Molecular weight: 387.52 g/mol
Endoxifen
(4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol)
-NHCH₃ on ethoxy side chain
-OH at position 4
E/Z mixture Potent ER antagonist; active metabolite of tamoxifen; IC₅₀ ~1 nM Hydrochloride hydrate form
(E)-4-Acetoxy Tamoxifen -OAc (acetyl) at position 4
-N(CH₃)₂ on ethoxy side chain
E-isomer Prodrug form; hydrolyzes to active 4-hydroxytamoxifen; improved lipophilicity Molecular weight: 429.55 g/mol

Structural and Functional Analysis

Substituent Effects

  • Chloro vs. Bromo (Compound 50 vs. Target):
    The bromo analog (Compound 50) has a higher molecular weight and larger atomic radius, which may reduce membrane permeability compared to the chloro derivative. However, bromine’s lower electronegativity could stabilize the ether bond against hydrolysis .
  • Amino vs. Halogen Substituents (Hydroxytamoxifen vs. Target): The dimethylamino group in hydroxytamoxifen enhances hydrogen bonding with estrogen receptors, increasing binding affinity. In contrast, the chloroethoxy group in the target compound may prioritize aromatase inhibition over ER modulation .

Isomerism and Bioactivity

  • E/Z Isomerism: The Z-isomer of hydroxytamoxifen and droloxifene shows higher ER affinity due to optimal spatial alignment of the hydroxyl and dimethylamino groups. The target compound’s E/Z mixture may result in mixed agonistic/antagonistic activity .
  • Hydroxyl Position (Droloxifene vs. Target):
    Droloxifene’s hydroxyl at position 3 confers tissue-selective ER modulation (e.g., bone vs. breast), whereas the target compound’s para-hydroxyl aligns with classical SERM pharmacophores .

Metabolic and Pharmacokinetic Profiles

  • Chloroethoxy Group: The chloro substituent may slow hepatic metabolism compared to aminoethoxy groups, prolonging half-life but increasing risk of accumulation .
  • Prodrug Derivatives (E.g., 4-Acetoxy Tamoxifen):
    Acetylation of the hydroxyl group improves oral bioavailability by enhancing lipophilicity, with in vivo esterase conversion to the active form .

Research Implications

  • Therapeutic Potential: The target compound’s dual aromatase inhibition and ER modulation (hypothesized) could address tamoxifen-resistant breast cancers, though in vitro resistance studies are needed .
  • Synthetic Challenges: Deuterated analogs (e.g., sc-206689) highlight isotopic labeling strategies for pharmacokinetic studies, though the chloroethoxy group complicates deuteration at the benzylic position .

Biological Activity

Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS Number: 119757-57-2) is a complex organic compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H23ClO2
  • Molecular Weight : 378.89 g/mol
  • Structure : The compound features a phenolic structure with a chlorinated ethoxy group and a butene side chain, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals. The presence of the hydroxyl group in the phenolic structure enhances its antioxidant potential, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that phenolic compounds can exhibit antimicrobial effects against various pathogens. The chlorinated ethoxy group may enhance this activity by disrupting microbial cell membranes.
  • Hormonal Modulation : Some phenolic compounds have been implicated in modulating endocrine functions. The structure of this compound suggests potential interactions with hormone receptors, which could lead to various physiological effects.

Biological Activity Data

Biological Activity Observed Effects Reference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Hormonal modulationPotential estrogenic activity

Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of various phenolic compounds, including derivatives similar to Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting protective effects against cellular damage.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of chlorinated phenols showed that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that the chlorinated ethoxy group contributes to enhanced membrane disruption in bacterial cells.

Study 3: Hormonal Interaction

An investigation into the endocrine-disrupting potential of chlorinated phenols revealed that certain derivatives could bind to estrogen receptors, potentially leading to estrogenic effects. This raises concerns regarding environmental and health impacts due to widespread use in industrial applications.

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